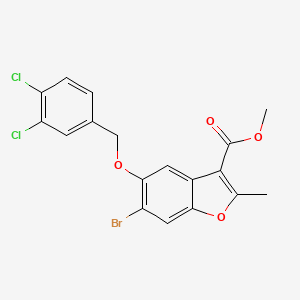![molecular formula C17H12BrF2N3OS B12043998 4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole](/img/structure/B12043998.png)
4-(4-bromophenyl)-2-{(2E)-2-[2-(difluoromethoxy)benzylidene]hydrazinyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE is a complex organic compound that features a combination of aromatic, thiazole, and hydrazone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE typically involves multiple steps:
Formation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE: This can be achieved through the reaction of 2-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base.
Synthesis of 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: This intermediate can be prepared by reacting 4-bromoaniline with thiourea under acidic conditions to form the thiazole ring.
Hydrazone Formation: The final step involves the condensation of 2-(DIFLUOROMETHOXY)BENZALDEHYDE with 4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE in the presence of a hydrazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the hydrazone group can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of difluoromethoxybenzoic acid derivatives.
Reduction: Formation of difluoromethoxybenzylamines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Possible applications in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thiazole and hydrazone groups could facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(DIFLUOROMETHOXY)BENZALDEHYDE: Shares the difluoromethoxybenzaldehyde core but lacks the thiazole and hydrazone groups.
4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE: Contains the thiazole and bromophenyl groups but lacks the difluoromethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 2-(DIFLUOROMETHOXY)BENZALDEHYDE (4-(4-BR-PH)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing and electron-donating groups within the same molecule allows for fine-tuning of its chemical properties.
Propriétés
Formule moléculaire |
C17H12BrF2N3OS |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-N-[(E)-[2-(difluoromethoxy)phenyl]methylideneamino]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-13-7-5-11(6-8-13)14-10-25-17(22-14)23-21-9-12-3-1-2-4-15(12)24-16(19)20/h1-10,16H,(H,22,23)/b21-9+ |
Clé InChI |
MFEKFNDNLBIXPT-ZVBGSRNCSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-Di-t-BOC-3-(Trifluoromethyl)-1,8-Diazaspiro[4.5]decane](/img/structure/B12043926.png)

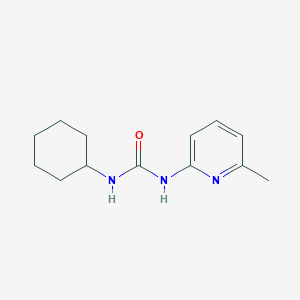
![2-ethoxy-4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B12043931.png)
![8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043932.png)


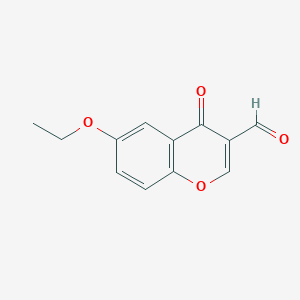
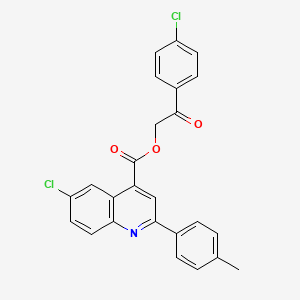
acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12043962.png)
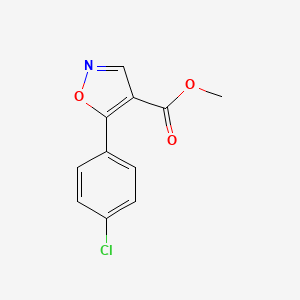
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12043966.png)
![3-methyl-7-(1-naphthylmethyl)-8-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043978.png)
